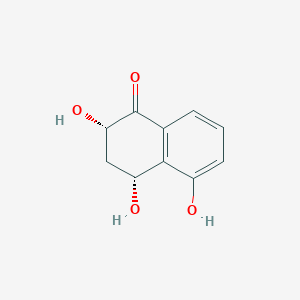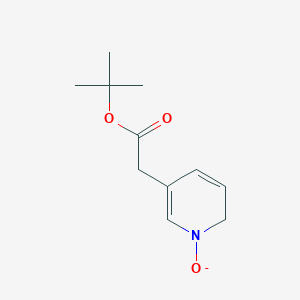
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid polymer that combines the properties of silane coupling agents, polyethylene oxide, and urethane bonds. This compound is known for its versatility and has been extensively studied for its applications in various fields, including biomedical engineering, coatings, and adhesives.
Vorbereitungsmethoden
The synthesis of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate typically involves a two-step process. The first step is the reaction between an NCO-functionalized polyethylene oxide and an amino alkoxysilane. This is followed by a hydrolysis and condensation reaction to form the final product. Industrial production methods often involve the use of organotin catalysts to facilitate the urethane formation reaction .
Analyse Chemischer Reaktionen
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the urethane and silane groups, using reagents such as alkyl halides and silanes.
Common reagents used in these reactions include organotin catalysts, alkyl halides, and silanes. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of hybrid materials and as a coupling agent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate involves the interaction of its silane, polyethylene oxide, and urethane components. The silane group can hydrolyze and condense on the surface of inorganic fillers, polymers, or metals, providing strong adhesion. The polyethylene oxide chain imparts hydrophilicity, while the urethane bond contributes to the material’s elasticity and strength. The molecular targets and pathways involved in its action include the formation of hydrogen bonds and covalent bonds with various substrates .
Vergleich Mit ähnlichen Verbindungen
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of silane, polyethylene oxide, and urethane components. Similar compounds include:
N-(Triethoxysilylpropyl)-O-polyethylene glycol urethane: Similar in structure but with different molecular weights and properties.
N-(Triethoxysilylpropyl)-O-polypropylene oxide urethane: Contains polypropylene oxide instead of polyethylene oxide, resulting in different hydrophilic and mechanical properties.
These compounds share some similarities but differ in their specific applications and properties, making this compound a versatile and unique material in its own right.
Eigenschaften
CAS-Nummer |
37251-86-8 |
|---|---|
Molekularformel |
C10H22NO4SiO(CH2CH2O)4-6H |
Molekulargewicht |
0 |
Synonyme |
N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE; TriethoxysilylpropylOpolyethyleneOxideUrethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)
